molecular formula C19H24N8O2 B12244673 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine

Cat. No.: B12244673
M. Wt: 396.4 g/mol
InChI Key: VAQZSOODQOOOEA-UHFFFAOYSA-N
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Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine is a complex organic compound that features a unique arrangement of pyrazole, pyridazine, piperazine, and pyrimidine rings

Preparation Methods

The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyridazine derivative under specific conditions to form the pyrazolylpyridazine intermediate . This intermediate is then reacted with piperazine and finally coupled with a pyrimidine derivative to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Properties

Molecular Formula

C19H24N8O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4,6-dimethoxypyrimidine

InChI

InChI=1S/C19H24N8O2/c1-13-11-14(2)27(24-13)16-6-5-15(22-23-16)25-7-9-26(10-8-25)19-20-17(28-3)12-18(21-19)29-4/h5-6,11-12H,7-10H2,1-4H3

InChI Key

VAQZSOODQOOOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=CC(=N4)OC)OC)C

Origin of Product

United States

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